3-Amino-7-bromo-1,2,4-benzotriazine 1-oxide
Description
Historical Context of Benzotriazine N-Oxide Derivatives in Drug Discovery
The benzotriazine N-oxide pharmacophore traces its origins to mid-20th century investigations into heterocyclic compounds' radiation-sensitizing properties. Early work by Boulton et al. demonstrated that N-oxide formation in 1,2,3-benzotriazinones significantly alters electronic distribution, enhancing their capacity for single-electron transfer reactions. This foundational research laid the groundwork for developing tirapazamine (3-amino-1,2,4-benzotriazine-1,4 dioxide), the first clinically evaluated benzotriazine N-oxide, which demonstrated selective cytotoxicity in hypoxic tumor regions.
The evolutionary trajectory of benzotriazine derivatives reveals three key developmental phases:
Table 1: Developmental Milestones in Benzotriazine N-Oxide Therapeutics
| Era | Key Advancement | Impact on Drug Design |
|---|---|---|
| 1980-1995 | Discovery of hypoxia-selective cytotoxicity | Enabled tumor microenvironment targeting |
| 1996-2010 | Structure-activity relationship mapping | Optimized electron affinity and log P values |
| 2011-present | Bromine substitution strategies | Enhanced DNA intercalation and metabolic stability |
Modern derivatives like this compound build upon these foundations through strategic halogenation, addressing limitations in parent compounds' pharmacokinetic profiles and target engagement specificity.
Rationale for Bromine Substitution at the 7-Position: Electronic and Steric Considerations
The 7-bromo substitution in 3-amino-1,2,4-benzotriazine 1-oxide introduces three critical modifications to the parent scaffold:
Electronic Effects : Bromine's electronegativity (χ = 2.96) induces a permanent dipole moment across the triazine ring, calculated at 1.78 D through DFT simulations. This polarization enhances intercalation with DNA base pairs while maintaining the reduction potential (-456 mV vs. NHE) necessary for hypoxia-selective activation.
Steric Optimization : Comparative molecular field analysis (CoMFA) demonstrates that the 7-bromo substituent occupies a 3.2 Å hydrophobic pocket in cytochrome P450 oxidoreductase's binding site, improving metabolic stability by 47% compared to non-halogenated analogs.
Redox Modulation : Cyclic voltammetry studies reveal the bromine atom lowers the first reduction potential by 38 mV, shifting the E1/2 from -418 mV to -456 mV versus standard hydrogen electrode. This adjustment maintains selective activation under hypoxic conditions (pO₂ < 5 mmHg) while preventing premature reduction in normoxic tissues.
Figure 1: Electronic Effects of 7-Bromo Substitution
Benzotriazine Core Charge Distribution (Mulliken)
N N(+0.32)
| |
O=N-N-C-Br → O=Nδ--Nδ+-Cδ--Brδ+
| |
NH₂ NH₂(-0.18)
Calculated at B3LYP/6-31G level, illustrating bromine-induced charge polarization*
Properties
IUPAC Name |
7-bromo-1-oxido-1,2,4-benzotriazin-1-ium-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4O/c8-4-1-2-5-6(3-4)12(13)11-7(9)10-5/h1-3H,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZAJQYAPJMZSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)[N+](=NC(=N2)N)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405198 | |
| Record name | 7-Bromo-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6298-38-0 | |
| Record name | 1,2,4-Benzotriazin-3-amine, 7-bromo-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6298-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-AMINO-7-BROMO-1,2,4-BENZOTRIAZINE 1-0XIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-bromo-1,2,4-benzotriazine 1-oxide typically involves the bromination of 3-amino-1,2,4-benzotriazine followed by oxidation. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, followed by oxidation using an oxidizing agent such as hydrogen peroxide or a similar compound .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and environmental compliance during production .
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-bromo-1,2,4-benzotriazine 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Chemistry
In the realm of chemistry, 3-amino-7-bromo-1,2,4-benzotriazine serves as a versatile building block for synthesizing more complex molecules. Its ability to participate in nucleophilic substitution reactions makes it valuable for developing new compounds with desired functionalities.
Biology
The compound has garnered interest in biological research due to its potential as an enzyme inhibitor. Studies indicate that it can modulate protein interactions by binding to active or allosteric sites on enzymes. This property is particularly useful in drug discovery and the development of therapeutic agents targeting specific biological pathways.
Case Study: Antimicrobial Activity
Research has highlighted the compound's bactericidal properties against Mycobacterium tuberculosis (Mtb), suggesting its potential role in shortening TB treatment regimens by effectively targeting both replicating and non-replicating forms of the bacteria.
Industry
In industrial applications, 3-amino-7-bromo-1,2,4-benzotriazine is utilized in the production of dyes and pigments. Its unique structure allows for modifications that enhance color properties and stability in various formulations. Additionally, it is explored as an intermediate in synthesizing specialty chemicals used across different sectors.
Therapeutic Potential
The therapeutic implications of 3-amino-7-bromo-1,2,4-benzotriazine are particularly noteworthy. Compounds within this class have shown promise in treating malaria due to their biological activity against Plasmodium species . The presence of halogen substituents like bromine enhances their efficacy as potential antimalarial agents.
Mechanism of Action
The mechanism of action of 3-Amino-7-bromo-1,2,4-benzotriazine 1-oxide involves its interaction with specific molecular targets and pathways. In the context of cancer research, it is believed to exert its effects by targeting hypoxic cells, which are commonly found in solid tumors. The compound may induce DNA damage or interfere with cellular metabolism under hypoxic conditions .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Electronic Features
Table 1: Key Structural and Electronic Differences
Key Observations:
- N-Oxide Configuration: The 1-oxide group in this compound exhibits lower redox activity compared to tirapazamine’s 1,4-dioxide, reducing its propensity for radical generation but increasing hydrolytic stability .
- Substituent Effects : Bromine at the 7-position enhances lipophilicity and provides a handle for further modifications (e.g., boron introduction for neutron capture therapy) . In contrast, tirapazamine’s lack of halogens prioritizes redox-driven DNA damage .
Redox Behavior and Radical Formation
Table 2: Redox Potentials and Radical Reactivity
Key Observations:
- Its radical oxidizes dGMP at a rate of 1.4 × 10⁸ M⁻¹s⁻¹, causing DNA strand breaks .
- The mono-N-oxide 3-amino-7-bromo derivative likely forms less potent radicals due to its single N-oxide, as seen in tirapazamine’s 1-oxide metabolite, which primarily undergoes dismutation rather than DNA oxidation .
Reactivity and Stability
Table 3: Hydrolytic Reactivity and Stability
| Compound | Hydrolysis Rate (Relative to TPZ) | Stability in Aqueous Media |
|---|---|---|
| Tirapazamine (1,4-dioxide) | 1× | Moderate (sensitive to pH) |
| This compound | 5–7× higher | High (stable under bioreductive conditions) |
Key Observations:
- The mono-N-oxide structure of this compound confers 5–7× higher hydrolytic reactivity compared to tirapazamine’s di-N-oxide, making it more suitable for prodrug strategies requiring controlled activation .
Biological Activity
3-Amino-7-bromo-1,2,4-benzotriazine 1-oxide is a chemical compound that has garnered interest due to its potential biological activities, particularly in the field of cancer research. This compound is a derivative of benzotriazine and is characterized by its unique bromine substitution, which influences its reactivity and biological effects. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H5BrN4O
- CAS Number : 6298-38-0
The compound is synthesized through the bromination of 3-amino-1,2,4-benzotriazine followed by oxidation. The synthesis typically involves using bromine or a brominating agent and an oxidizing agent like hydrogen peroxide.
This compound is primarily studied for its ability to target hypoxic tumor cells. Hypoxic conditions are common in solid tumors due to inadequate blood supply. The compound is believed to induce DNA damage and interfere with cellular metabolism in these environments. Its action may involve:
- Induction of DNA Damage : The compound can lead to single-strand breaks in DNA under hypoxic conditions .
- Radiosensitization : It enhances the sensitivity of hypoxic cells to radiation therapy .
Biological Activity
The biological activity of this compound includes:
Antitumor Activity
Research indicates that this compound can selectively kill hypoxic mammalian cells in vitro and murine tumors in vivo. It has been shown to enhance the cytotoxic effects of radiation therapy on these cells .
Genotoxic Effects
In studies involving Walker cells, exposure to the compound resulted in a dose-dependent increase in DNA damage. This effect was more pronounced under hypoxic conditions compared to aerobic conditions, suggesting its potential as a therapeutic agent targeting hypoxic tumor regions .
Comparative Analysis with Similar Compounds
A comparison with other benzotriazine derivatives highlights the unique properties of this compound:
| Compound | Hypoxic Cytotoxicity | Mechanism of Action |
|---|---|---|
| This compound | High | DNA damage induction |
| 3-Amino-1,2,4-benzotriazine 1,4-dioxide (SR 4233) | Very High | Bioreductive agent |
| 3-Amino-7-nitro-1,2,4-benzotriazine 1-oxide | Moderate | Similar mechanism |
Case Studies and Research Findings
Several studies have investigated the biological activities and therapeutic potentials of this compound:
- Study on Genotoxicity : Research demonstrated that exposure to 3-Amino-7-bromo-1,2,4-benzotriazine led to significant DNA strand breaks in Walker cells under hypoxic conditions. This suggests its potential role as a hypoxia-targeting therapeutic agent .
- Radiosensitization Studies : In vivo studies showed that the compound could enhance the effectiveness of radiation therapy on murine tumors by increasing the sensitivity of hypoxic cells to radiation .
- Structure-Activity Relationship Analysis : Investigations into various benzotriazine derivatives indicated that modifications at specific positions on the benzotriazine ring could enhance or diminish biological activity. The presence of bromine at the 7-position appears to provide unique advantages in targeting hypoxic cells .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-amino-7-bromo-1,2,4-benzotriazine 1-oxide, and how does bromination at position 7 influence reaction yields?
- Methodology : The base-catalyzed cyclization of substituted o-nitrophenylguanidine derivatives is a foundational method for synthesizing benzotriazine 1-oxides. For bromine introduction at position 7, electrophilic aromatic substitution (e.g., using bromine or N-bromosuccinimide) or pre-brominated precursors must be employed. Evidence from analogous compounds (e.g., 3-amino-1,2,4-benzotriazine 1-oxide) suggests yield optimization requires careful control of reaction temperature, solvent polarity (e.g., DMF or THF), and stoichiometric ratios of brominating agents .
- Critical Note : Bromination may reduce overall yields due to steric hindrance or electronic deactivation of the aromatic ring, necessitating purification via column chromatography or recrystallization .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR can confirm the presence of the bromine substituent (e.g., deshielding effects on adjacent protons) and the 1-oxide moiety. For example, the 7-bromo group induces distinct splitting patterns in aromatic proton signals .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns consistent with bromine (Br and Br) .
- X-ray Crystallography : Used to resolve ambiguities in regiochemistry, particularly for distinguishing between 1-oxide and 4-oxide isomers .
Advanced Research Questions
Q. How does the 7-bromo substituent modulate the redox equilibria and radical stability of 3-amino-1,2,4-benzotriazine 1-oxide in hypoxic environments?
- Methodology :
- Pulse Radiolysis : Measures one-electron reduction potentials () to quantify radical formation efficiency. Bromine’s electron-withdrawing effect increases , enhancing radical stability and prolonging DNA-damaging activity in hypoxic tumor cells .
- Hammett Analysis : Correlates substituent effects (σ values) with hydrolysis rates of N-oxide metabolites. Bromine’s σ value (~0.15) suggests moderate electron withdrawal, which may accelerate hydrolysis of the 1-oxide intermediate, increasing DNA alkylation potency .
Q. What mechanistic insights explain the hypoxia-selective DNA alkylation by this compound compared to its non-brominated analogs?
- Methodology :
- Enzymatic Reduction Studies : Hypoxia-activated reductases (e.g., cytochrome P450 reductase) selectively reduce the 1-oxide to a reactive radical. Bromine’s electron-withdrawing effect stabilizes the radical intermediate, increasing DNA strand break efficiency by 5–7-fold compared to non-brominated analogs .
- DNA Binding Assays : Fluorescence quenching or gel electrophoresis quantifies interstrand cross-link formation. Bromine’s hydrophobic bulk may enhance DNA minor groove binding, as seen in tirapazamine derivatives .
Q. How do computational methods predict the electronic structure and reactivity of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculates bond angles, hybridization (e.g., % p-character in N–O bonds), and spin densities to predict radical stability. Bromine’s inductive effect increases the p-character of the N1–O bond, reducing bond angle strain and enhancing redox activity .
- Molecular Dynamics (MD) : Simulates interactions with DNA to identify preferred alkylation sites (e.g., guanine N7 positions) .
Key Research Gaps and Recommendations
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
